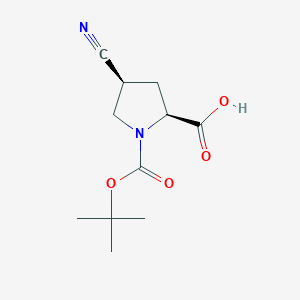

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Description

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid (CAS 132622-71-0) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano substituent at the 4-position. Its molecular formula is C₁₁H₁₆N₂O₄, with a molar mass of 240.26 g/mol and a melting point of 138–139°C . The Boc group enhances stability during synthetic processes, while the cyano group offers unique electronic and steric properties, making it valuable in pharmaceutical intermediate synthesis, particularly for peptide-based therapeutics.

Properties

IUPAC Name |

(2S,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564613 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-71-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Four-Step Synthesis from Boc-L-cis-Hydroxyproline

The most well-documented method, described in patent CN116496314A, begins with Boc-L-cis-hydroxyproline as the starting material. The synthesis involves four sequential reactions:

-

Methyl Esterification : The carboxylic acid group is protected via esterification with methanol under acidic conditions, yielding the methyl ester derivative.

-

TBS Protection : The hydroxyl group at the 4-position is shielded using tert-butyldimethylsilyl (TBS) chloride in the presence of a base, ensuring regioselectivity.

-

Methylation : A nucleophilic substitution introduces the methyl group at the 2-position, utilizing methyl iodide and a strong base such as LDA (lithium diisopropylamide).

-

Demethylation : The methyl ester is hydrolyzed under basic conditions (e.g., aqueous NaOH) to regenerate the carboxylic acid functionality.

This route achieves an overall yield of 68–72%, with purity >98% after crystallization.

Optimization of Critical Reaction Parameters

Protective Group Strategies

The choice of protective groups significantly impacts yield and stereochemical integrity:

Table 1: Reaction Conditions for Protective Group Installation

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N | CH₂Cl₂ | 0–25°C | 95–98 |

| TBS Protection | TBSCl, Imidazole | DMF | 0°C → RT | 88–92 |

Crystallization and Purification

Post-synthetic purification is critical for achieving pharmaceutical-grade material. Patent CN116496314A specifies a crystallization protocol using n-hexane and methanol (15:1 v/v) with controlled cooling (10°C/h). This results in a 99.5% pure product, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at 12.8 min, confirming the absence of diastereomeric impurities.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

-

Green Chemistry : Dichloromethane, though effective, is increasingly replaced by ethyl acetate or 2-MeTHF to meet environmental regulations.

-

Cost Efficiency : Bulk procurement of Boc₂O and TBSCl reduces raw material costs by ~40% compared to small-scale synthesis.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the tert-butoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide for introducing the cyano group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Stereochemical Influence

- The (2S,4S) configuration in the target compound ensures spatial alignment critical for enantioselective synthesis. For example, the (2R,4S) -phenyl analog (CAS 144069-70-5) exhibits distinct hazards (e.g., H302 oral toxicity), underscoring the importance of stereochemistry in safety profiles .

- Fluoro-substituted analogs (e.g., CAS 681128-50-7) demonstrate that even minor stereochemical changes (e.g., 4R vs. 4S) alter metabolic stability and bioavailability in drug candidates .

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound notable for its structural complexity and potential biological activity. This compound features a pyrrolidine ring with a tert-butoxycarbonyl group, a cyano group, and a carboxylic acid group, making it an important subject of study in organic synthesis and pharmaceutical research. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 132622-71-0

The compound's unique structure allows it to participate in various chemical reactions, which can lead to diverse biological activities.

Synthesis

The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using amino acids or nitriles.

- Introduction of the tert-Butoxycarbonyl Group : Utilizes tert-butyl chloroformate in the presence of a base like triethylamine.

- Addition of the Cyano Group : Introduced via nucleophilic substitution reactions with cyanogen bromide.

- Carboxylation : Typically involves carbon dioxide or carboxylating agents to introduce the carboxylic acid group.

Biological Activity

Research indicates that (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, potentially acting as an inhibitor or modulator.

- Pharmaceutical Applications : It is being explored as a pharmaceutical intermediate with potential applications in drug development.

The biological activity is largely attributed to the following interactions:

- The cyano group can participate in nucleophilic addition reactions.

- The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Antimicrobial Activity : Research has indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : Preliminary studies suggest that compounds related to (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid may influence neurotransmitter systems, indicating possible applications in neuropharmacology.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid | Amino group instead of cyano | Potentially different enzyme interactions |

| (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of cyano | Different solubility and reactivity profiles |

The presence of the cyano group in (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid distinguishes it from its analogs, potentially imparting unique biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.